An In-depth Technical Guide to (-)-1,4-Di-O-methyl-L-threitol: A Chiral Building Block for Synthetic Chemistry
An In-depth Technical Guide to (-)-1,4-Di-O-methyl-L-threitol: A Chiral Building Block for Synthetic Chemistry
Introduction: Unveiling the Potential of a C₂-Symmetric Chiral Diol
(-)-1,4-Di-O-methyl-L-threitol, with the CAS number 50622-10-1, is a valuable chiral building block in the arsenal of synthetic organic chemists. Its C₂-symmetric backbone, derived from L-threitol, offers a stereochemically defined scaffold that is instrumental in the construction of complex molecular architectures. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, expected analytical characteristics, and potential applications of this versatile molecule, tailored for researchers, scientists, and professionals in the field of drug development. The strategic placement of its methoxy and hydroxyl functionalities makes it an attractive starting material or auxiliary for asymmetric synthesis, enabling the selective formation of desired stereoisomers—a critical aspect in the development of pharmaceuticals and other bioactive compounds.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. While extensive experimental data for (-)-1,4-Di-O-methyl-L-threitol is not widely published, a compilation of available and predicted data provides a solid foundation for its handling and application.
| Property | Value | Source |
| CAS Number | 50622-10-1 | [1] |
| Molecular Formula | C₆H₁₄O₄ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Melting Point | 28-30 °C | [1] |
| Boiling Point | 68 °C at 0.2 Torr | [1] |
| Density (Predicted) | 1.103 ± 0.06 g/cm³ | [1] |
| Optical Activity | [α]₂₀/D 1.8 ± 0.1°, c = 1.9% in methanol | [1] |
| pKa (Predicted) | 13.27 ± 0.20 | [1] |
| Storage Temperature | 2-8°C | [1] |
These properties suggest that (-)-1,4-Di-O-methyl-L-threitol is a low-melting solid or oil at room temperature, necessitating refrigerated storage to maintain its stability and prevent degradation. Its solubility in methanol indicates its polar nature, a characteristic that should be considered when selecting reaction solvents.
Synthesis of (-)-1,4-Di-O-methyl-L-threitol: A Proposed Pathway
However, a more direct approach can be envisioned by exploiting the potential for selective reaction at the less sterically hindered primary hydroxyl groups. A Williamson ether synthesis under carefully controlled conditions would be a suitable method.
Proposed Synthetic Protocol
Step 1: Deprotonation of L-Threitol
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To a stirred solution of L-threitol (1.0 eq) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), slowly add a slight excess of a strong base (e.g., sodium hydride, 2.2 eq) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
Causality: The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the hydroxyl groups, forming the corresponding alkoxides. The alkoxide is a much stronger nucleophile than the neutral hydroxyl group, which is necessary for the subsequent etherification step. The stoichiometry is adjusted to deprotonate both primary and secondary hydroxyls initially, with the expectation of higher reactivity at the primary positions in the subsequent step.
Step 2: Methylation
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Cool the reaction mixture back to 0 °C.
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Slowly add a methylating agent, such as methyl iodide (CH₃I, 2.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 2.2 eq), to the stirred suspension of the L-threitol dialkoxide.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Causality: Methyl iodide is a classic electrophile for Williamson ether synthesis. The reaction proceeds via an Sₙ2 mechanism where the alkoxide nucleophile attacks the methyl group of the methylating agent. By using a stoichiometric amount of the methylating agent, we aim to selectively methylate the more accessible and reactive primary alkoxides over the more sterically hindered secondary ones.
Step 3: Work-up and Purification
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Upon completion of the reaction, cautiously quench the excess sodium hydride by the slow addition of water or ethanol at 0 °C.
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Partition the reaction mixture between water and a suitable organic solvent (e.g., ethyl acetate).
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (-)-1,4-Di-O-methyl-L-threitol.
Self-Validation: The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and its optical rotation should be measured and compared with the reported value. The absence of signals corresponding to the starting material and over-methylated byproducts will validate the success of the synthesis and purification.
Visualizing the Synthetic Workflow
Caption: Proposed synthesis of (-)-1,4-Di-O-methyl-L-threitol.
Structural Elucidation: Spectroscopic Signatures
As specific, published spectroscopic data for (-)-1,4-Di-O-methyl-L-threitol is scarce, this section provides an expert prediction of the expected spectral characteristics based on the compound's structure and data from analogous molecules. These predictions can guide researchers in the characterization of their synthesized material.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (-)-1,4-Di-O-methyl-L-threitol in a solvent like CDCl₃ is expected to be relatively simple due to the molecule's C₂ symmetry.
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-OCH₃ protons: A sharp singlet at approximately 3.3-3.5 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups.
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-CH₂- protons: The two methylene groups (C1 and C4) are chemically equivalent. The two protons on each methylene group are diastereotopic and will likely appear as a multiplet, or two separate multiplets, in the range of 3.4-3.7 ppm, integrating to a total of 4 protons. The protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[2][3]
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-CH- protons: The two methine protons (C2 and C3) are equivalent and are expected to appear as a multiplet around 3.6-3.9 ppm, integrating to 2 protons.
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-OH protons: The two hydroxyl protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also reflect the C₂ symmetry of the molecule, showing only three distinct signals.
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-OCH₃ carbon: A signal at approximately 58-60 ppm.
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-CH₂- carbon: A signal for the C1 and C4 carbons in the range of 70-75 ppm. Carbon atoms bonded to an oxygen in an ether typically absorb between δ 65 and δ 90.[3]
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-CH- carbon: A signal for the C2 and C3 carbons at approximately 70-75 ppm.
FT-IR Spectroscopy
The FT-IR spectrum will be characterized by the following key absorptions:
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O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
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C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds.
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C-O stretch: A strong, characteristic absorption band in the 1050-1150 cm⁻¹ region, indicative of the C-O ether linkages.
Mass Spectrometry
In a mass spectrum obtained via electrospray ionization (ESI-MS), one would expect to observe the protonated molecule [M+H]⁺ at m/z 151.0965 (calculated for C₆H₁₅O₄⁺) and potentially a sodium adduct [M+Na]⁺ at m/z 173.0784 (calculated for C₆H₁₄O₄Na⁺). Fragmentation patterns would likely involve the loss of water, formaldehyde, or methanol from the parent ion.
Applications in Asymmetric Synthesis and Drug Development
The true value of (-)-1,4-Di-O-methyl-L-threitol lies in its potential applications as a chiral auxiliary or a precursor to chiral ligands in asymmetric synthesis. Its C₂ symmetry is particularly advantageous as it simplifies the stereochemical analysis of reaction products and often leads to higher levels of stereoselectivity.
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The hydroxyl groups of (-)-1,4-Di-O-methyl-L-threitol can be functionalized to attach to a substrate, for example, through the formation of an ester or an acetal. The chiral environment provided by the threitol backbone can then influence the facial selectivity of reactions such as alkylations, aldol reactions, or Diels-Alder reactions. After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recycled.
As a Precursor to Chiral Ligands
The diol functionality of (-)-1,4-Di-O-methyl-L-threitol serves as a handle for the synthesis of more complex chiral ligands. For instance, the hydroxyl groups can be converted to phosphines, amines, or other coordinating groups to generate bidentate ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, or allylic alkylation. The C₂ symmetry of the resulting ligands can be highly effective in creating a well-defined and predictable chiral pocket around the metal center, leading to high enantioselectivities.
Role in Drug Development
The synthesis of enantiomerically pure drug candidates is a cornerstone of modern drug development. Chiral building blocks like (-)-1,4-Di-O-methyl-L-threitol can be incorporated into the carbon skeleton of a target molecule, introducing the desired stereochemistry early in the synthetic sequence. This "chiral pool" approach is often more efficient than methods that rely on chiral resolution or late-stage asymmetric transformations. The structural motifs derived from threitol can be found in various classes of natural products and pharmaceuticals, making its derivatives valuable intermediates.
Safety and Handling: Ensuring a Secure Research Environment
While (-)-1,4-Di-O-methyl-L-threitol is not classified as a hazardous substance according to available safety data sheets for similar compounds, it is imperative to adhere to standard laboratory safety practices when handling any chemical.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with volatile solvents.
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Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C to ensure its long-term stability.[1]
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Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations. Avoid generating dust if the material is in solid form.
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First Aid: In case of contact with eyes or skin, flush with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention.
Conclusion
(-)-1,4-Di-O-methyl-L-threitol is a chiral building block with significant potential for applications in asymmetric synthesis and drug development. While detailed experimental data for this specific compound is not extensively documented, its structural relationship to other well-studied C₂-symmetric diols allows for reliable predictions of its properties and reactivity. This guide has provided a comprehensive overview of its known physicochemical characteristics, a proposed synthetic pathway, expected spectroscopic signatures, and a discussion of its potential applications. As the demand for enantiomerically pure compounds continues to grow, the utility of versatile chiral building blocks like (-)-1,4-Di-O-methyl-L-threitol is poised to become increasingly important in advancing the frontiers of chemical synthesis.
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